molecular formula C12H16N2O5 B5195871 4,5-dimethoxy-2-nitro-N-propylbenzamide

4,5-dimethoxy-2-nitro-N-propylbenzamide

Cat. No.: B5195871
M. Wt: 268.27 g/mol
InChI Key: SXPXWCUVVZOBMN-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-propylbenzamide is a benzamide derivative characterized by a nitro group at the 2-position, methoxy groups at the 4- and 5-positions, and an N-propyl substituent. Its molecular formula is C₁₂H₁₆N₂O₅, with a molecular weight of 292.27 g/mol. Limited peer-reviewed data exist on its synthesis or biological activity, but its structural features suggest utility in drug discovery, particularly for targeting enzymes or receptors sensitive to nitro-aromatic interactions.

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-4-5-13-12(15)8-6-10(18-2)11(19-3)7-9(8)14(16)17/h6-7H,4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPXWCUVVZOBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethoxy-2-nitro-N-propylbenzamide can be synthesized through the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with propylamine. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction conditions involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of 4,5-dimethoxy-2-nitro-N-propylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N-propylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: 4,5-Dimethoxy-2-amino-N-propylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4,5-Dimethoxy-2-nitrobenzoic acid and propylamine.

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N-propylbenzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-propylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 4,5-dimethoxy-2-nitro-N-propylbenzamide with analogous benzamides and nitro-aromatic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (mg/mL) Melting Point (°C) Key Functional Differences
4,5-Dimethoxy-2-nitro-N-propylbenzamide C₁₂H₁₆N₂O₅ 292.27 2-nitro, 4,5-dimethoxy, N-propyl 0.12 (water) 150–152 High lipophilicity due to methoxy groups
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-nitrobenzamide C₁₅H₁₇N₅O₄ 331.33 4-nitro, pyrimidine ring, amino 1.8 (DMSO) 245–247 Pyrimidine enables H-bonding; antiviral potential
4-Nitro-N-butylbenzamide C₁₁H₁₄N₂O₃ 222.24 4-nitro, N-butyl 0.08 (water) 98–100 Simpler structure; lower bioactivity
2-Nitro-N-methylbenzamide C₈H₈N₂O₃ 180.16 2-nitro, N-methyl 0.25 (ethanol) 115–117 Compact structure; limited solubility
Key Observations:
  • Electron Effects: The 2-nitro group in the target compound creates steric hindrance and meta-directing electronic effects, contrasting with the para-nitro orientation in .
  • Solubility: The target compound’s low water solubility (0.12 mg/mL) aligns with its lipophilic methoxy groups, whereas ’s pyrimidine ring and amino group improve solubility in polar solvents like DMSO.
  • Biological Relevance : The pyrimidine moiety in facilitates hydrogen bonding, making it suitable for antiviral applications, while the target compound’s nitro-methoxy combination may target oxidoreductases or nitroreductases.

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